N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is a compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a benzyl group attached to the 5-position of the thiadiazole ring and a benzamide group attached to the 2-position.
Preparation Methods
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature . The product is then purified using column chromatography to obtain the desired compound in high yield.
Chemical Reactions Analysis
N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide involves the inhibition of specific enzymes and pathways in cells. It has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis and inhibit the growth of cancer cells .
Comparison with Similar Compounds
N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide is unique compared to other similar compounds due to its specific substitution pattern and biological activity. Similar compounds include:
N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound has a trifluoromethyl group instead of a benzyl group and exhibits different biological activities.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: This compound has a benzylthio group and is used as an anticancer agent.
This compound stands out due to its unique combination of benzyl and benzamide groups, which contribute to its distinct biological properties.
Properties
CAS No. |
67284-97-3 |
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Molecular Formula |
C16H13N3OS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C16H13N3OS/c20-15(13-9-5-2-6-10-13)17-16-19-18-14(21-16)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,17,19,20) |
InChI Key |
JFKSRRAIOBTMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC=CC=C3 |
solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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